molecular formula C7H6ClNO2 B098224 3-Chloro-5-nitrotoluene CAS No. 16582-38-0

3-Chloro-5-nitrotoluene

Cat. No.: B098224
CAS No.: 16582-38-0
M. Wt: 171.58 g/mol
InChI Key: IYHHGLULQDOFGC-UHFFFAOYSA-N
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Description

3-chloro-5-nitrotoluene is a valuable aromatic intermediate in advanced organic synthesis. Its structure, featuring both a nitro group and a chloro substituent on a toluene ring, makes it a versatile building block for constructing more complex molecules. The compound serves as a direct precursor in patented processes for the synthesis of other specialized chemicals . Specifically, it can be prepared from 2-chloro-6-methyl-4-nitroaniline, demonstrating its role in multi-step synthetic pathways involving deamination and chlorination reactions . The nitro group is a well-known precursor to amines, which can be further functionalized or used to form heterocyclic systems, while the chloro group offers a site for metal-catalyzed cross-coupling reactions. This reactivity profile makes this compound a compound of significant interest for researchers developing new synthetic methodologies, creating molecular scaffolds for pharmaceutical application, and in the synthesis of agrochemicals.

Properties

IUPAC Name

1-chloro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHGLULQDOFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305135
Record name 3-Chloro-5-nitrotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-38-0
Record name 3-Chloro-5-nitrotoluene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-Methyl-4-nitroaniline

The chlorination step employs t-butyl hypochlorite or N-chlorosuccinimide as chlorinating agents in a neutral solvent such as toluene or acetic acid. The reaction proceeds at room temperature without acid or base catalysts, minimizing side reactions.

Reaction conditions :

  • Substrate : 2-Methyl-4-nitroaniline (1 equiv)

  • Chlorinating agent : t-Butyl hypochlorite (1.1 equiv)

  • Solvent : Toluene (5–10 vol)

  • Temperature : 20–25°C

  • Time : 2–4 hours

The chlorination selectively targets the aromatic ring’s ortho position relative to the methyl group, forming 2-chloro-4-nitro-6-methylaniline with 90–95% purity. Nuclear magnetic resonance (NMR) data confirm the structure:

  • 1H-NMR (CDCl₃, δ) : 8.03 (bs, 1H), 7.94 (bs, 1H), 7.50 (bs, 1H), 2.46 (s, 3H).

Deamination to this compound

The intermediate 2-chloro-4-nitro-6-methylaniline undergoes deamination via diazotization and thermal decomposition. Sodium nitrite and sulfuric acid generate a diazonium intermediate, which decomposes upon heating to release nitrogen gas and yield this compound.

Key parameters :

  • Diazotization : NaNO₂ (1.3 equiv), H₂SO₄ (2 equiv), 0–5°C

  • Decomposition : 40–50°C for 1–2 hours

  • Workup : Neutralization with NaOH, extraction with ethyl acetate

This step achieves an 80–85% yield, with the final product isolated as a pale yellow crystalline solid.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Neutral solvents like toluene prevent protonation of the aniline substrate, ensuring selective chlorination. Polar aprotic solvents (e.g., acetic acid) accelerate the reaction but may reduce selectivity. Industrial-scale processes employ continuous flow reactors to maintain precise temperature control (20±2°C) and enhance mixing efficiency.

Catalytic and Stoichiometric Considerations

Using a slight excess of t-butyl hypochlorite (1.1 equiv) ensures complete conversion while avoiding poly-chlorination byproducts. Catalytic additives are unnecessary, simplifying purification.

Industrial Production Workflow

Large-scale synthesis follows a streamlined protocol:

StepParametersYield
ChlorinationToluene, 25°C, 2 hours90%
DiazotizationH₂SO₄, NaNO₂, 0–5°C95%
Thermal Decomposition45°C, 1.5 hours85%
PurificationRecrystallization (ethanol/water)98%

Total yield : 73% (isolated).

Mechanistic Analysis

Chlorination Mechanism

The reaction proceeds via electrophilic aromatic substitution . t-Butyl hypochlorite generates a chloronium ion (Cl⁺), which attacks the electron-rich ortho position of 2-methyl-4-nitroaniline. The nitro group’s meta-directing effect ensures regioselectivity.

Deamination Pathway

Diazotization forms a diazonium salt, which undergoes homolytic cleavage upon heating, releasing N₂ and producing a benzene diradical. Recombination yields this compound, with the methyl and nitro groups stabilizing the transition state.

Comparative Advantages Over Alternative Routes

While traditional nitration of 3-chlorotoluene is theoretically feasible, the chlorination-deamination route offers superior regioselectivity and milder conditions . Nitration methods often require harsh acids (H₂SO₄/HNO₃) and elevated temperatures, leading to isomerization and reduced yields .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

3-Chloro-5-nitrotoluene serves as a key intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

  • Dyes and Pigments : It is utilized in the production of dyes and pigments due to its ability to undergo further chemical transformations. The compound can be modified to create a range of colorants used in textiles and coatings.
  • Pharmaceuticals : It acts as a precursor for the synthesis of biologically active molecules, which can lead to the development of new pharmaceuticals. The nitro group can be reduced to amines, facilitating the creation of active pharmaceutical ingredients (APIs) used in drug formulations .
  • Agrochemicals : In the agricultural sector, this compound is employed in the production of herbicides and insecticides. Its derivatives are crucial for developing effective pest control agents that enhance crop yield .

Biological Applications

The compound has notable implications in biological research:

  • Drug Discovery : As a precursor for various biologically active compounds, it plays a significant role in drug discovery processes. Researchers utilize it to synthesize new molecules that may exhibit therapeutic effects against diseases.
  • Biochemical Pathways : Studies indicate that this compound can participate in biochemical pathways involving the reduction of nitro groups, leading to the formation of amines that can interact with biological targets.

Industrial Applications

In industrial contexts, this compound is valuable for:

  • Production Processes : It is involved in the synthesis of isocyanates, which are essential for producing polyurethanes and other polymers used in various applications from foams to coatings .
  • Environmental Considerations : The methods developed for synthesizing this compound often emphasize mild conditions and reduced environmental impact compared to traditional methods, addressing concerns related to hazardous waste generation .

Case Study 1: Synthesis of Isocyanates

A study detailed a method for synthesizing 3-chloro-5-methylphenylisocyanate from this compound. This reaction highlights its application as a precursor for compounds used in optical separation agents, demonstrating its relevance in advanced material science applications .

Case Study 2: Development of Agrochemicals

Research into agrochemical formulations has shown that derivatives of this compound exhibit enhanced efficacy against specific pests while maintaining safety profiles suitable for agricultural use. This underscores the compound's importance in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrotoluene is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by various nucleophiles, leading to the formation of different substituted derivatives . The nitro group can also undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Key Observations :

  • Limited experimental data exist for melting/boiling points, but all isomers share similar molecular weights and polarities, suggesting comparable solubility in non-polar solvents.
  • Substituent positions affect dipole moments and crystallinity. For example, this compound’s meta-oriented Cl and NO₂ groups may reduce symmetry compared to para-substituted isomers .

Biological Activity

3-Chloro-5-nitrotoluene is an aromatic nitro compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a toluene ring. Its molecular formula is C7H6ClN2O2, and it has a molecular weight of approximately 188.58 g/mol. The structural formula can be represented as follows:

C7H6ClN2O2\text{C}_7\text{H}_6\text{Cl}\text{N}_2\text{O}_2

The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • DNA Damage : Nitro compounds can bind covalently to DNA, resulting in mutations and cell death.
  • Reactive Oxygen Species (ROS) Generation : The reduction process may produce ROS, which can induce oxidative stress in cells.
  • Antimicrobial Activity : Nitro-containing compounds are known for their ability to inhibit microbial growth by disrupting cellular functions.

Antimicrobial Properties

Research indicates that nitro derivatives exhibit significant antimicrobial activity. For instance, this compound has been studied for its potential effectiveness against various pathogens, including bacteria and fungi. The mechanism typically involves the activation of the nitro group under anaerobic conditions, leading to the formation of toxic intermediates that damage microbial DNA and proteins .

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 µg/mL
This compoundS. aureus30 µg/mL

Anti-Cancer Activity

The potential anti-cancer properties of this compound have also been explored. Studies suggest that its derivatives may induce apoptosis in cancer cells through the generation of reactive intermediates that disrupt cellular signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2022 evaluated the antimicrobial efficacy of various nitro compounds, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Toxicological Assessment : In a toxicokinetic study involving rats, it was found that significant amounts of administered doses were excreted via urine, indicating metabolism and potential detoxification pathways for this compound .

Environmental Impact

The environmental persistence of nitro compounds raises concerns regarding their ecological effects. Studies have indicated that exposure to such compounds can lead to bioaccumulation in aquatic organisms, potentially disrupting ecosystems .

Q & A

Q. What are the critical considerations for synthesizing 3-Chloro-5-nitrotoluene with high regioselectivity?

To achieve regioselectivity in nitration or chlorination, monitor reaction conditions (temperature, catalyst, solvent polarity). For example, nitration of chlorotoluene derivatives often favors meta/para positions due to electron-withdrawing effects. Use spectroscopic methods (e.g., NMR, IR) to confirm substitution patterns and compare with known isomers (e.g., 4-chloro-3-nitrotoluene ). Optimize stoichiometry and reaction time to minimize byproducts like dinitro derivatives.

Q. How can researchers validate the purity of this compound after synthesis?

Employ hyphenated analytical techniques:

  • GC-MS for volatile impurities.
  • HPLC with UV detection for non-volatile residues.
  • Elemental analysis to confirm C, H, N, Cl composition.
    Cross-reference retention times and spectral data with certified standards (e.g., Environmental Analysis Standards mentioned in ).

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Use N95 masks , gloves, and fume hoods to avoid inhalation/contact (see safety guidelines in ).
  • Prevent dust formation (explosive risk with nitro compounds).
  • Follow spill protocols: neutralize with alkaline solutions, collect residues in sealed containers, and avoid drainage contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

DFT models (e.g., B3-LYP/6-31G(d)) calculate electron density maps and Fukui indices to identify reactive sites. For example:

  • Electrophilic attack favors positions with higher electron density.
  • Compare calculated vibrational frequencies (IR/Raman) with experimental data to validate models .
  • Include exact-exchange terms in functionals for improved accuracy in nitro-group interactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Multi-technique validation : Combine NMR (¹H, ¹³C, DEPT), high-resolution MS, and X-ray crystallography.
  • For ambiguous peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or isotopic labeling .
  • Cross-check with computational predictions (e.g., scaled harmonic frequencies in DFT ).

Q. How does steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Steric maps : Use computational tools (e.g., molecular dynamics) to visualize spatial hindrance near substituents.
  • Electronic effects : Nitro groups deactivate the ring; chloro groups direct electrophiles meta/para.
  • Experimental design: Test palladium-catalyzed couplings (Suzuki, Heck) with varying ligands to optimize yields .

Q. What environmental impact assessment methods apply to this compound degradation byproducts?

  • Advanced oxidation processes (AOPs) : Analyze intermediates via LC-QTOF-MS.
  • Toxicity assays : Use Vibrio fischeri luminescence inhibition tests for ecotoxicological profiling.
  • Model degradation pathways using computational tools (e.g., EPI Suite) to predict persistent metabolites .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference
GC-MSVolatile impurity profiling
¹H/¹³C NMRSubstituent position confirmation
DFT (B3-LYP)Reactivity and vibrational analysis

Q. Table 2. Computational Parameters for DFT Studies

ParameterValueRelevance
Basis Set6-31G(d)Balances accuracy and computational cost
FunctionalB3-LYPAccounts for exact exchange in nitro groups
Scaling Factor0.9613Corrects harmonic frequencies for Cl/N interactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-nitrotoluene
Reactant of Route 2
3-Chloro-5-nitrotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.